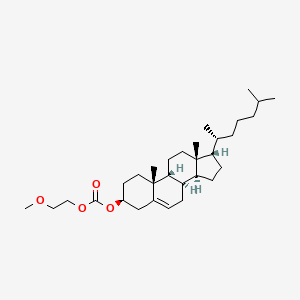

Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate

Description

Properties

CAS No. |

40228-74-8 |

|---|---|

Molecular Formula |

C31H52O4 |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

[(3S,8R,9R,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methoxyethyl carbonate |

InChI |

InChI=1S/C31H52O4/c1-21(2)8-7-9-22(3)26-12-13-27-25-11-10-23-20-24(35-29(32)34-19-18-33-6)14-16-30(23,4)28(25)15-17-31(26,27)5/h10,21-22,24-28H,7-9,11-20H2,1-6H3/t22-,24+,25-,26+,27+,28-,30+,31-/m1/s1 |

InChI Key |

ZKVYTLIHPTTXDU-OXOKZELFSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCOC)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCOC)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate typically involves the esterification of Cholest-5-en-3-ol (cholesterol) with 2-methoxyethyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and products .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ester group back to the hydroxyl group, using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with LiAlH4 will regenerate the original cholesterol.

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: The compound can be used in studies related to cholesterol metabolism and its derivatives. It serves as a model compound to understand the behavior of cholesterol esters in biological systems.

Medicine: Research into its potential therapeutic applications includes its use as a drug delivery vehicle. The carbonate ester linkage can be hydrolyzed in vivo to release active cholesterol, which may have implications in treating cholesterol-related disorders.

Industry: It is used in the formulation of certain cosmetic products, where it acts as an emollient and stabilizer.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate involves its hydrolysis to release cholesterol and 2-methoxyethanol. The released cholesterol can then participate in various biological pathways, including membrane synthesis and hormone production. The molecular targets include enzymes involved in cholesterol metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT) and cholesterol ester hydrolase (CEH).

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings

Substituent Effects on Bioactivity: The parent compound, cholest-5-en-3-ol (3β)-, exhibits antibacterial activity against E. coli (stronger than oleic acid and palmitic acid) . However, esterification or carbonate modifications (e.g., 2-methoxyethyl carbonate) may alter bioavailability. For instance, cholest-5-en-3-ol derivatives like β-sitosterol-3-O-β-D-glucoside show enhanced antibacterial specificity . Cholesteryl acetate is commonly used in chromatographic studies due to its stability and distinct spectral properties (e.g., UV λmax: 212 nm in methanol) .

Physical Properties and Applications: Cholesteryl oleyl carbonate and cholesteryl isostearyl carbonate are nonionic surfactants with liquid crystal properties, widely used in optical devices . Their large molecular weights (680–683 g/mol) and long alkyl chains enhance thermal stability but reduce water solubility . The 2-methoxyethyl group in the target compound may improve solubility in polar solvents compared to longer-chain derivatives (e.g., oleyl or isostearyl).

Computational and Docking Studies: Cholest-5-en-3-ol derivatives have been investigated for antioxidant activity. For example, cholest-5-en-3-ol binds to the antioxidant protein 2HE3 with a docking score of -6.3 kcal/mol, forming hydrogen bonds with THR:98 . Modifications like the 2-methoxyethyl carbonate group could influence binding affinity, though specific data are lacking for the target compound.

Biological Activity

Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate, also known as a derivative of cholesterol, has garnered attention in various biological and pharmacological studies. This compound's structure and properties suggest potential applications in medicinal chemistry, particularly in the context of metabolic disorders and cellular functions.

- Molecular Formula : C₃₆H₆₄O₃

- Molecular Weight : 532.8 g/mol

- Structural Characteristics : The compound features a cholestane backbone with a methoxyethyl carbonate group, which may influence its solubility and biological interactions.

Research indicates that cholesterol derivatives, including this compound, can modulate various biological pathways:

- Anti-inflammatory Effects : Cholesterol metabolites have been shown to reduce inflammation markers such as MCP-1, IL-6, and TNFα in adipose tissues. For instance, studies involving 5-cholestenone demonstrate that it can alleviate obesity-associated inflammation in db/db mice by improving insulin sensitivity and reducing hyperglycemia .

- Gene Regulation : The compound may influence gene expression related to cell proliferation. For example, related cholesterol metabolites like 25-hydroxycholesterol sulfate (25HC3S) have been shown to up-regulate proliferative gene expression in liver cells while down-regulating apoptotic genes . This suggests that this compound could similarly affect cellular proliferation and survival.

- Cellular Uptake and Distribution : The biodistribution studies of related compounds indicate that they can enter cells through passive diffusion. This property is crucial for their potential therapeutic applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Effects on Metabolic Disorders

A study focused on the impact of cholesterol metabolites on metabolic disorders found that supplementation with cholesteryl compounds significantly improved metabolic profiles in obese mice models. The administration of cholest-5-en-3-one led to a marked reduction in inflammatory markers associated with insulin resistance .

Case Study 2: Proliferation Induction

In another investigation, the effects of sulfated oxysterols on liver cells demonstrated that these compounds could induce DNA replication and up-regulate genes involved in cell cycle progression. This suggests that similar cholesterol derivatives may have roles in promoting cellular growth and regeneration .

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structure of Cholest-5-en-3-ol (3β)-, 2-methoxyethyl carbonate?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reversed-phase C18 columns with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities. Couple with high-resolution MS (Q-TOF) for accurate mass determination of the parent ion (expected m/z ~658.6 for C32H54O4). Internal standards like deuterated analogs (e.g., cholesterol-D7) improve quantification accuracy .

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry via <sup>1</sup>H- and <sup>13</sup>C-NMR, focusing on the 3β-hydroxy group (δ ~3.5 ppm for methoxyethyl carbonate protons) and cholestene backbone (δ 5.3–5.4 ppm for C5 double bond). Compare with NIST reference data for analogous sterol esters .

Q. How can researchers safely handle this compound given its potential hazards?

Methodological Answer:

- Exposure Control: Use fume hoods with ≥100 fpm face velocity during synthesis or weighing. Wear nitrile gloves (tested for permeation resistance to carbonates) and safety goggles. Avoid skin contact due to potential irritation (OSHA hazard class 2A for eye/skin effects) .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis of the carbonate group .

Q. What synthetic routes are reported for preparing sterol carbonates like this compound?

Methodological Answer:

- Reagent Selection: React cholest-5-en-3β-ol with bis(2-methoxyethyl) carbonate in the presence of a catalyst (e.g., DMAP or pyridine) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

- Purification: Use flash chromatography (silica gel, gradient elution from hexane to 20% ethyl acetate) to isolate the product. Confirm absence of unreacted sterol via Liebermann-Burchard test .

Advanced Research Questions

Q. How does the 2-methoxyethyl carbonate group influence the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolysis Kinetics: Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. Compare degradation rates with other sterol esters (e.g., cholesteryl acetate). The methoxyethyl group may enhance hydrophilicity, increasing susceptibility to enzymatic hydrolysis vs. unmodified carbonates .

- Enzymatic Stability: Incubate with esterases (e.g., porcine liver esterase) and analyze metabolites. The carbonate bond’s resistance varies with substituent steric effects .

Q. What are the challenges in studying this compound’s membrane interactions using biophysical models?

Methodological Answer:

- Liposome Incorporation: Prepare DOPC/cholesterol bilayers with 5–10 mol% of the carbonate derivative. Use differential scanning calorimetry (DSC) to assess phase transitions. The methoxyethyl group may disrupt lipid packing, altering membrane fluidity .

- Fluorescence Anisotropy: Label with NBD fluorophore at the carbonate moiety. Measure anisotropy changes in DMPC vesicles to quantify insertion efficiency .

Q. How can computational modeling predict this compound’s behavior in drug delivery systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers (e.g., POPC) using GROMACS. Parameterize the carbonate group using CHARMM36 force field. Analyze radial distribution functions to determine headgroup orientation .

- Coarse-Grained Models: Use Martini 3.0 to predict self-assembly into micelles or vesicles. Compare with experimental SAXS data for validation .

Q. What contradictions exist in the literature regarding its cytotoxicity profile?

Methodological Answer:

- In Vitro Assays: Some studies report low cytotoxicity in HepG2 cells (IC50 >100 μM), while others note mitochondrial dysfunction at 50 μM. Discrepancies may arise from impurity profiles (e.g., residual catalysts) or cell-specific metabolic activity. Always characterize batches via LC-MS before assays .

- Apoptosis Markers: Use flow cytometry (Annexin V/PI staining) to resolve mechanisms. Contrast with structurally similar esters (e.g., cholesteryl oleate) to isolate carbonate-specific effects .

Q. How can isotopic labeling improve pharmacokinetic studies of this compound?

Methodological Answer:

- Synthesis of <sup>13</sup>C-Labeled Analog: Introduce <sup>13</sup>C at the methoxyethyl group via reaction with <sup>13</sup>C-methyl iodide. Confirm labeling efficiency via <sup>13</sup>C-NMR (δ ~58 ppm for methoxy carbon) .

- Tracer Studies: Administer IV to rodent models and quantify biodistribution using LC-MS/MS. Compare with unlabeled compound to assess isotope effects on clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.